

An In-depth Technical Guide to Isopropanol-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Propanol-d8**

Cat. No.: **B1362042**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of isopropanol-d8, along with its primary applications and relevant experimental protocols. Isopropanol-d8, also known as deuterated isopropanol or **2-propanol-d8**, is a critical solvent and reagent in various scientific disciplines, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and kinetic isotope effect studies.

Chemical Structure and Formula

Isopropanol-d8 is an isotopologue of isopropanol where all eight hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution is key to its utility in scientific research.

- Chemical Formula: C_3D_8O ^{[1][2]}
- Linear Formula: $(CD_3)_2CDOD$ ^{[3][4][5]} or $CD_3CD(OD)CD_3$ ^[6]
- IUPAC Name: 1,1,1,2,3,3,3-heptadeuterio-2-deuteriooxypropane^[4]
- Synonyms: **2-Propanol-d8**, Octadeuteroisopropanol, Isopropyl alcohol-d8, IPA-d8^{[1][7]}

Below is a diagram representing the chemical structure of isopropanol-d8.

Chemical Structure of Isopropanol-d8

Physicochemical Properties

The physical and chemical properties of isopropanol-d8 are summarized in the table below. These properties are essential for its application as a solvent and reagent in various experimental setups.

Property	Value	References
CAS Number	22739-76-0	[3] [4] [7]
Molecular Weight	68.14 g/mol	[1] [3] [6] [8]
Appearance	Colorless Liquid	[7]
Density	0.890 g/mL at 25 °C	[8]
Melting Point	-89.5 °C	[8]
Boiling Point	82 °C	[8]
Flash Point	12 °C (closed cup)	[8] [9]
Refractive Index	n _{20/D} 1.3728	[8]
Solubility	Completely soluble in water	
Isotopic Purity	Typically ≥99.5 atom % D	[8] [10] [11] [12]

Spectroscopic Data

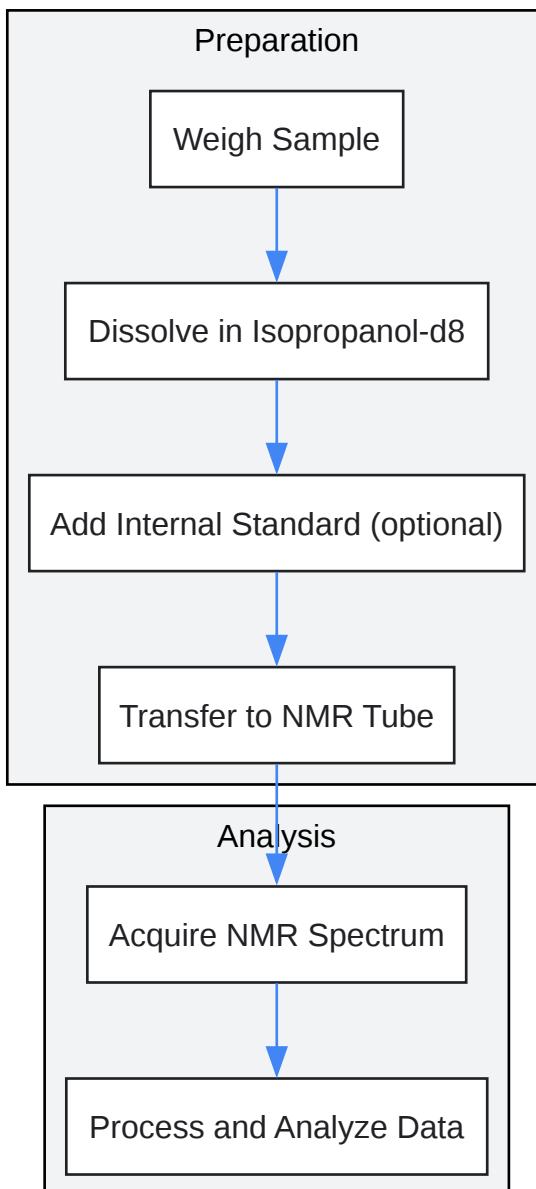
The primary application of isopropanol-d8 is in NMR spectroscopy, where its deuterated nature minimizes solvent interference in ¹H NMR spectra.[\[9\]](#)[\[13\]](#) Below is a summary of its key spectroscopic features.

Spectroscopic Data	Value/Description	References
¹ H NMR	Residual proton signal at ~1.1 ppm.	
¹³ C NMR	The deuterated carbons show characteristic splitting patterns due to C-D coupling.	[14]
IR Spectroscopy	The Ar-matrix IR spectra of isopropanol-d8 have been measured and interpreted, showing characteristic shifts in vibrational frequencies compared to the non-deuterated isotopologue due to the heavier deuterium atoms.	[15]

Experimental Protocols and Applications

Isopropanol-d8 is a versatile compound with several key applications in research and development.

NMR Spectroscopy


Application: Isopropanol-d8 is widely used as a solvent in NMR spectroscopy.[\[3\]](#)[\[10\]](#)[\[12\]](#) Its primary advantage is the absence of large proton signals that would otherwise obscure the signals from the analyte.[\[9\]](#) It is particularly useful for studying compounds that are soluble in isopropanol.

General Protocol for Sample Preparation:

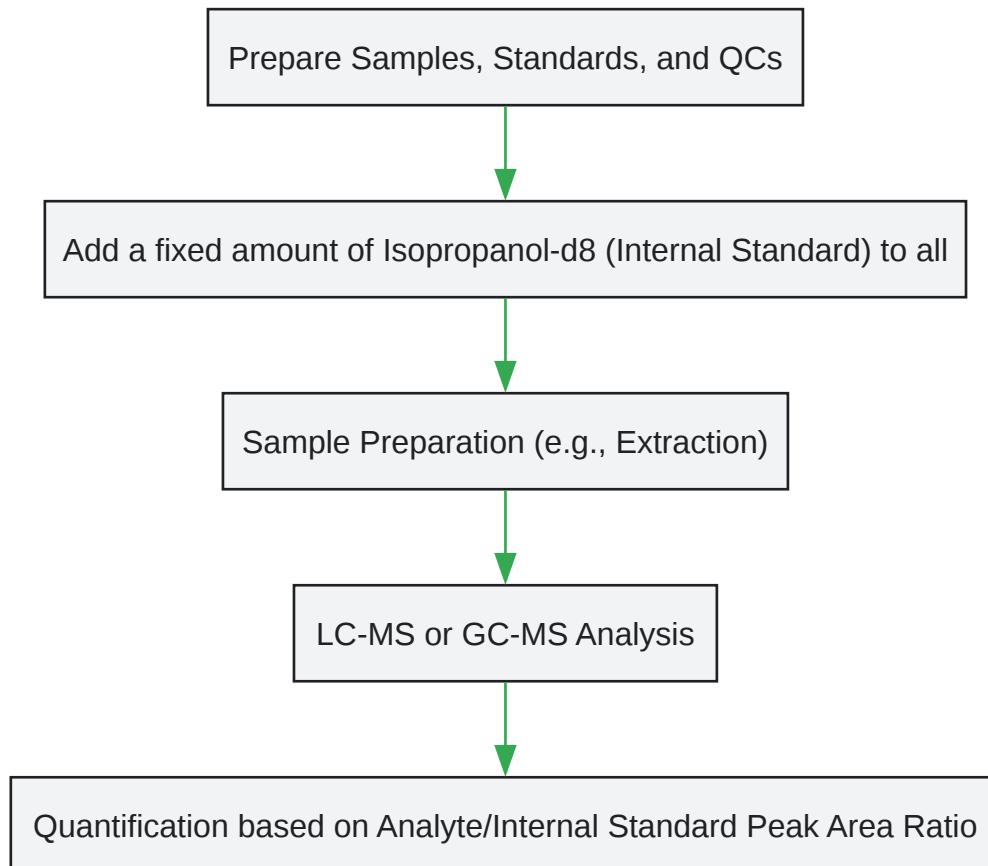
- Ensure the NMR tube is clean and dry.
- Weigh an appropriate amount of the sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR for small molecules) and place it in a small vial.[\[16\]](#)
- Add a minimal amount of isopropanol-d8 to dissolve the sample.

- Transfer the solution to the NMR tube using a Pasteur pipette.
- If necessary, add an internal standard such as tetramethylsilane (TMS).
- Adjust the final volume in the NMR tube to the appropriate height for the spectrometer.
- Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.
- If the sample contains particulate matter, filter the solution before transferring it to the NMR tube.[\[16\]](#)

NMR Sample Preparation Workflow

[Click to download full resolution via product page](#)*General workflow for NMR sample preparation.*

Mass Spectrometry


Application: Deuterated compounds like isopropanol-d8 can be used as internal standards in quantitative mass spectrometry.^{[9][10]} Stable isotope-labeled internal standards are ideal as they have nearly identical chemical and physical properties to the analyte but a different mass-

to-charge ratio, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[2][17]

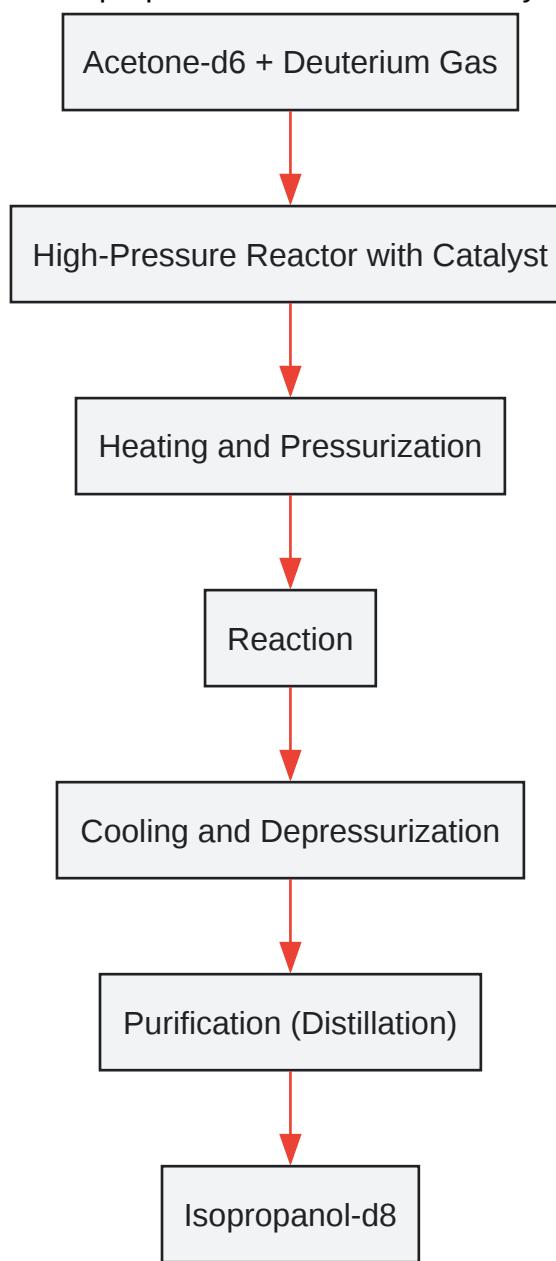
General Protocol for Use as an Internal Standard:

- Prepare a stock solution of isopropanol-d8 at a known concentration.
- To all samples, calibration standards, and quality controls, add a precise volume of the isopropanol-d8 internal standard stock solution.
- Proceed with the sample preparation protocol (e.g., extraction, derivatization).
- Analyze the samples using LC-MS or GC-MS.
- Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard (isopropanol-d8) peak area.

Use of Isopropanol-d8 as an Internal Standard in MS

[Click to download full resolution via product page](#)*Workflow for using Isopropanol-d8 in mass spectrometry.*

Synthesis of Isopropanol-d8


Methodology: The industrial synthesis of isopropanol is commonly achieved through the hydrogenation of acetone.[\[18\]](#) A similar principle is applied for the synthesis of isopropanol-d8, where deuterated acetone (acetone-d6) is reduced using a deuterium source.

Reaction Scheme: $(CD_3)_2CO + D_2 \rightarrow (CD_3)_2CDOD$

General Experimental Protocol (Conceptual):

- In a high-pressure reactor, place a suitable hydrogenation catalyst (e.g., Raney nickel, platinum, or ruthenium-based catalysts).
- Introduce acetone-d6 into the reactor.
- Pressurize the reactor with deuterium gas (D_2).
- Heat the reaction mixture to the appropriate temperature (e.g., 180 °C) and maintain the pressure (e.g., 0.8 MPa) as described for the non-deuterated synthesis.[\[18\]](#)
- Monitor the reaction for completion.
- After the reaction, cool the reactor and carefully vent the excess deuterium gas.
- The crude isopropanol-d8 can then be purified by distillation.

Synthesis of Isopropanol-d8 via Acetone-d6 Hydrogenation

[Click to download full resolution via product page](#)*Conceptual workflow for the synthesis of Isopropanol-d8.*

Safety and Handling

Isopropanol-d8 is a highly flammable liquid and vapor and can cause serious eye irritation and drowsiness or dizziness.^{[7][9]} Appropriate safety precautions should be taken when handling this chemical.

- Storage: Store in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces. Keep the container tightly closed.
- Handling: Use in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
- In case of contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If on skin, wash with plenty of soap and water.

This guide provides essential technical information on isopropanol-d8 for researchers and professionals in drug development and other scientific fields. Its unique properties make it an invaluable tool in modern analytical and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-PROPANOL-D8 | 22739-76-0 [chemicalbook.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Isopropanol-d₈ (D, 99%) - Cambridge Isotope Laboratories, DLM-44-5 [isotope.com]
- 4. Isopropanol-d8, for NMR, 99+ atom % D 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Propanol-d8 D 99.5atom 22739-76-0 [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Propanol-d8 D 99.5atom 22739-76-0 [sigmaaldrich.com]
- 9. 2-Propanol D8, CAS No. 22739-76-0 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 10. 2-Propanol-d8 | ZEOTOPE [zeotope.com]
- 11. gentaur.com [gentaur.com]
- 12. eqipped.com [eqipped.com]
- 13. Isopropanol-d7 | 19214-96-1 | Benchchem [benchchem.com]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drpress.org [drpress.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isopropanol-d8]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1362042#isopropanol-d8-chemical-structure-and-formula\]](https://www.benchchem.com/product/b1362042#isopropanol-d8-chemical-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com